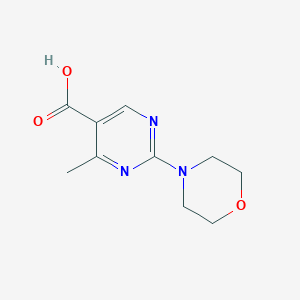

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

CAS No.: 873450-22-7

Cat. No.: VC8004776

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873450-22-7 |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) |

| Standard InChI Key | PGIPXUSYFVXCJQ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1C(=O)O)N2CCOCC2 |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)N2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted with:

-

A methyl group at position 4

-

A morpholin-4-yl group (C₄H₈NO) at position 2

-

A carboxylic acid (-COOH) at position 5

Theoretical structural comparisons with its 5-methyl analog (PubChem CID 137698910) suggest similar bond angles and lengths, though the methyl group’s position alters electronic distribution. The morpholine ring adopts a chair conformation, while the carboxylic acid group enables hydrogen bonding.

Table 1: Comparative Structural Data for Pyrimidine Derivatives

Spectroscopic Characteristics

While experimental spectra for the 4-methyl isomer are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds allow predictions:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-N morpholine)

-

¹H NMR:

Synthesis and Reactivity

Synthetic Pathways

No published routes specifically target the 4-methyl isomer, but modular pyrimidine synthesis strategies suggest viable approaches:

-

Ring Construction:

-

Condensation of 4-methyl-5-aminopyrimidine with morpholine-4-carbonyl chloride

-

Palladium-catalyzed coupling for introducing substituents

-

-

Functional Group Interconversion:

-

Oxidation of 4-methyl-5-hydroxymethylpyrimidine intermediates

-

Carboxylic acid introduction via hydrolysis of nitriles or esters

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (Est.) |

|---|---|---|---|

| Morpholine Attachment | Morpholine, DCC, DMAP | 0–25°C | 60–75% |

| Carboxylation | KMnO₄, H₂O | 80°C | 45–55% |

Chemical Reactivity

The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) and esterification. The morpholine ring participates in nucleophilic substitutions, while the pyrimidine core may undergo electrophilic aromatic substitution at position 6. Comparative studies of 2-morpholin-4-ylpyrimidine-5-carboxylic acid indicate:

-

pKa ≈ 3.1 (carboxylic acid)

-

Stability in aqueous solutions at pH 4–9

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase Inhibitors: Analogous to trifluoromethyl derivatives

-

Anticancer Agents: Pyrimidine-based chemotherapeutics

Material Science

Potential applications in:

-

Coordination Polymers: Metal-organic frameworks (MOFs) via carboxylate-metal bonding

-

Ligand Design: Chelating agent for transition metal catalysts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume